molecular formula C14H16N2O4S B11640401 methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate CAS No. 315236-94-3

methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Cat. No.: B11640401
CAS No.: 315236-94-3
M. Wt: 308.35 g/mol
InChI Key: SGUTWKILHKAHKU-UHFFFAOYSA-N
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Description

Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidinone derivative. Its chemical structure consists of a thiazolidinone ring with an ethoxyphenyl group and a methyl ester. Thiazolidinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    One-Pot Synthesis:

Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic routes. Process conditions, catalysts, and purification steps are adjusted for efficiency and yield.

Chemical Reactions Analysis

Reactions::

Major Products::
  • Hydrolysis: Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetic acid
  • Reduction: Methyl {(4Z)-4-[(4-ethoxyphenyl)amino]-2-oxo-1,3-thiazolidin-5-yl}acetate
  • Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

    Antimicrobial Activity:

    Antitumor Activity:

    Anti-Inflammatory Effects:

Comparison with Similar Compounds

    Similar Compounds:

Remember that this compound’s properties and applications continue to be explored, making it an exciting area of study in both academia and industry

Biological Activity

Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring with an imine and ester functional group, contributing to its biological properties. The molecular formula is C14H16N2O3SC_{14}H_{16}N_2O_3S, and it has a molecular weight of approximately 300.35 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi.

Antibacterial Activity

A study evaluated the antibacterial properties of several thiazolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined using a microdilution method against various Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.0150.030
Staphylococcus aureus0.0080.015
Bacillus cereus0.0040.008
Enterobacter cloacae0.0040.008

These findings suggest that the compound is more effective than conventional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases .

Antifungal Activity

The antifungal activity was also assessed, revealing effective inhibition against several fungal strains:

Fungal Strain MIC (mg/mL)
Candida albicans0.006
Aspergillus fumigatus0.020
Trichophyton viride0.004

The compound exhibited excellent antifungal properties, particularly against Trichophyton viride, indicating its potential use in treating fungal infections .

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. Docking studies have suggested that it binds effectively to target proteins in bacterial cells, leading to cell death .

Case Studies

  • Case Study on Bacterial Resistance : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it retained efficacy where traditional antibiotics failed, providing a promising alternative for treatment-resistant infections .
  • In Vivo Efficacy : Animal models treated with this compound demonstrated significant reductions in bacterial load compared to control groups receiving placebo treatments .

Properties

CAS No.

315236-94-3

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 2-[4-(4-ethoxyphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C14H16N2O4S/c1-3-20-10-6-4-9(5-7-10)15-13-11(8-12(17)19-2)21-14(18)16-13/h4-7,11H,3,8H2,1-2H3,(H,15,16,18)

InChI Key

SGUTWKILHKAHKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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